molecular formula C21H27N5O B6135252 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No. B6135252
M. Wt: 365.5 g/mol
InChI Key: TZINPCUDSOHQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase, and its unique chemical structure makes it an attractive target for scientific research.

Mechanism of Action

The mechanism of action of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves the inhibition of protein kinases. The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to downstream signaling proteins. This leads to the suppression of cell proliferation and angiogenesis, which are hallmarks of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the growth and survival of cancer cells, as well as the formation of new blood vessels. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments is its potency and specificity. The compound has been shown to selectively inhibit the activity of protein kinases, making it a valuable tool for studying the role of these enzymes in cancer and other diseases. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. One area of focus is the development of new formulations or delivery methods that can improve the solubility and bioavailability of the compound. Another area of interest is the identification of new targets for the compound, which could expand its potential applications beyond cancer research. Finally, there is a need for further studies to investigate the safety and efficacy of the compound in preclinical and clinical trials, in order to assess its potential as a cancer therapy.

Synthesis Methods

The synthesis of 4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves the reaction of 4-chloro-6-(1-piperidinyl)pyrimidine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to produce the final product. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the activity of several protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). Inhibition of these kinases can lead to the suppression of tumor growth and angiogenesis, making this compound a promising candidate for cancer treatment.

properties

IUPAC Name

(3-methylphenyl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-17-6-5-7-18(14-17)21(27)26-12-10-25(11-13-26)20-15-19(22-16-23-20)24-8-3-2-4-9-24/h5-7,14-16H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZINPCUDSOHQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

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